molecular formula C10H12ClNO2 B6604457 (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride CAS No. 2708342-33-8

(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride

Cat. No. B6604457
CAS RN: 2708342-33-8
M. Wt: 213.66 g/mol
InChI Key: UPXNRPUNHLFSSX-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride, also known as (1R)-Inden-4-amine hydrochloride, is a synthetic compound that is primarily used in scientific research for its unique properties. (1R)-Inden-4-amine hydrochloride is a chiral compound, meaning it has two distinct forms that have different physical and chemical properties. This compound is known for its ability to interact with a wide range of biological molecules, making it a useful tool for exploring the structure and function of proteins and other molecules.

Scientific Research Applications

(1R)-Inden-4-amine hydrochloride is used in a range of scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of proteins and other molecules, as a tool for studying protein-protein interactions, and as a chiral ligand for the synthesis of enantiomerically pure compounds. It has also been used as a tool for studying the structure and function of enzymes, as a tool for studying the structure and function of membrane proteins, and as a tool for studying the structure and function of DNA and RNA molecules.

Mechanism of Action

(1R)-Inden-4-amine hydrochloride is known to interact with a wide range of biological molecules. It has been shown to interact with proteins, enzymes, and membrane proteins via hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It has also been shown to interact with DNA and RNA molecules via hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
(1R)-Inden-4-amine hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. In addition, it has been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.

Advantages and Limitations for Lab Experiments

(1R)-Inden-4-amine hydrochloride has a range of advantages and limitations for lab experiments. The main advantage is its ability to interact with a wide range of biological molecules. This makes it a useful tool for studying the structure and function of proteins, enzymes, and other molecules. Another advantage is its chirality, which makes it a useful tool for synthesizing enantiomerically pure compounds. The main limitation is its instability, which can make it difficult to work with in some experiments.

Future Directions

(1R)-Inden-4-amine hydrochloride has a range of potential future applications. It could be used as a tool for studying the structure and function of proteins involved in disease processes, such as cancer and neurodegenerative diseases. It could also be used as a tool for studying the structure and function of membrane proteins, such as ion channels and transporters. In addition, it could be used as a tool for studying the structure and function of DNA and RNA molecules, such as those involved in gene regulation. Finally, it could be used as a tool for synthesizing enantiomerically pure compounds for use in drug discovery and development.

Synthesis Methods

(1R)-Inden-4-amine hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of ethylbenzene and bromine to form ethylbenzyl bromide. This reaction is followed by the reaction of ethylbenzyl bromide and ammonia to form 4-bromo-1-ethyl-1H-indene. The third step involves the reaction of 4-bromo-1-ethyl-1H-indene and sodium cyanide to form 4-cyano-1-ethyl-1H-indene. The fourth step involves the reaction of 4-cyano-1-ethyl-1H-indene and hydrogen chloride to form (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride.

properties

IUPAC Name

(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13;/h1-3,9H,4-5,11H2,(H,12,13);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXNRPUNHLFSSX-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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